

# Spectroscopic Characterization of Halobetasol Propionate and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize **Halobetasol Propionate**, a high-potency synthetic corticosteroid. The structural integrity, purity, and identity of Active Pharmaceutical Ingredients (APIs) like **Halobetasol Propionate** are critical for ensuring drug safety and efficacy. Spectroscopic methods provide the necessary tools for unambiguous structural elucidation and quality control.

This document details the principles, experimental protocols, and characteristic data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Given the structural similarity and frequent use as a reference, data for the closely related analogue, Clobetasol Propionate, is included for comparative analysis.

### **Molecular Structure**

**Halobetasol Propionate** (also known as Ulobetasol Propionate) is a fluorinated corticosteroid ester. Its chemical name is 21-chloro- $6\alpha$ ,9-difluoro- $11\beta$ ,17-dihydroxy- $16\beta$ -methylpregna-1,4-diene-3,20-dione 17-propionate. The control of its specific stereochemistry and the identification of related impurities are paramount in its production and formulation.

Table 1: Chemical and Physical Properties of Halobetasol Propionate



Property	Value	Source
IUPAC Name	[(6S,8S,9R,10S,11S,13S,14S, 16S,17R)-17-(2- chloroacetyl)-6,9-difluoro-11- hydroxy-10,13,16-trimethyl-3- oxo-6,7,8,11,12,14,15,16- octahydrocyclopenta[a]phenan thren-17-yl] propanoate	[1]
Molecular Formula	C25H31ClF2O5	[1]
Molecular Weight	484.96 g/mol	[2]
CAS Number	66852-54-8	[2]
Appearance	White crystalline powder	[2]
Solubility	Insoluble in water; Soluble in DMSO	[2][3]

# **Spectroscopic Analysis Workflow**

The comprehensive characterization of a pharmaceutical substance like **Halobetasol Propionate** involves a multi-technique approach to confirm its identity, structure, and purity.

Each spectroscopic method provides unique and complementary information.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Halobetasol Propionate | C25H31ClF2O5 | CID 6918178 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halobetasol Propionate | CAS:66852-54-8 | High Purity | Manufacturer BioCrick [biocrick.com]







- 3. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Halobetasol Propionate and its Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b000934#spectroscopic-characterization-of-halobetasol-propionate-and-its-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com